An In-depth Technical Guide to the Synthesis of 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene
An In-depth Technical Guide to the Synthesis of 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene
This guide provides a comprehensive technical overview for the synthesis of 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene, a diarylalkyne of interest in materials science and as an intermediate in organic synthesis.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the synthetic methodology, reaction mechanisms, and practical considerations.
Introduction
1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene (CAS No. 184161-94-2) is a benzenoid compound with a molecular formula of C₁₈H₁₈ and a molecular weight of 234.34 g/mol .[1] Its structure, featuring a methyl group and a 4-n-propylphenyl-substituted ethynyl moiety on a benzene ring, makes it a valuable building block for more complex organic molecules.[1] Diarylalkynes, in general, are crucial components in the development of pharmaceuticals, advanced materials, and natural products.[2] The rigid, linear structure imparted by the alkyne linker is often exploited in the design of liquid crystals and conjugated polymers for electronic applications. The lipophilicity introduced by the n-propyl group can enhance solubility in organic media and may influence the material's physical properties.[1]
Core Synthetic Strategy: The Sonogashira Coupling
The most efficient and widely adopted method for the synthesis of diarylalkynes is the Sonogashira cross-coupling reaction.[3][4] This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[3] The reaction is prized for its mild conditions, typically conducted at or slightly above room temperature, and its tolerance to a wide array of functional groups.[3]
The synthesis of 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene via Sonogashira coupling employs 1-ethynyl-4-methylbenzene (also known as p-tolylacetylene) and 1-iodo-4-n-propylbenzene as the key starting materials.
Reaction Scheme:
Caption: Overall synthetic scheme for the Sonogashira coupling.
Mechanistic Insights: The Synergistic Catalytic Cycles
The Sonogashira reaction proceeds through two interconnected catalytic cycles, one involving palladium and the other copper.[5] This synergistic relationship is key to the reaction's efficiency.
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Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (1-iodo-4-n-propylbenzene) to form a Pd(II)-aryl complex.
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Copper Cycle: Concurrently, the terminal alkyne (1-ethynyl-4-methylbenzene) reacts with a copper(I) salt in the presence of a base to generate a copper(I) acetylide intermediate.
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Transmetalation: The copper acetylide then transfers its acetylenic group to the Pd(II)-aryl complex.
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Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final diarylalkyne product and regenerate the active Pd(0) catalyst.
Caption: The interconnected catalytic cycles of the Sonogashira reaction.
Experimental Protocol
The following is a representative protocol for the synthesis of 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene.
Materials and Reagents:
| Reagent/Material | CAS No. | Molecular Weight ( g/mol ) | Quantity (mmol) |
| 1-Iodo-4-n-propylbenzene | 126261-84-5 | 246.09 | 1.0 |
| 1-Ethynyl-4-methylbenzene | 766-97-2 | 116.16 | 1.2 |
| Dichlorobis(triphenylphosphine)palladium(II) | 13965-03-2 | 701.90 | 0.02 (2 mol%) |
| Copper(I) iodide (CuI) | 7681-65-4 | 190.45 | 0.04 (4 mol%) |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 3.0 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 10 mL |
Procedure:
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To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 1-iodo-4-n-propylbenzene (1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol), and copper(I) iodide (0.04 mmol).
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Add anhydrous, degassed tetrahydrofuran (10 mL) followed by triethylamine (3.0 mmol).
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Stir the mixture at room temperature for 10-15 minutes.
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Add 1-ethynyl-4-methylbenzene (1.2 mmol) dropwise to the reaction mixture via a syringe.
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Heat the reaction mixture to 60-70 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
The crude product can be purified by flash column chromatography on silica gel.[1] A suitable eluent system is a gradient of ethyl acetate in hexane (e.g., starting with pure hexane and gradually increasing the polarity to a 9:1 hexane/ethyl acetate mixture).[1]
Expected Yield:
Yields for Sonogashira couplings are typically in the range of 70-95%, depending on the purity of the starting materials and the reaction conditions.
Characterization of the Product
Physical Properties:
| Property | Value |
| Appearance | White to light yellow solid |
| Molecular Formula | C₁₈H₁₈ |
| Molecular Weight | 234.34 g/mol |
| CAS Number | 184161-94-2 |
| Purity | Typically >98% after chromatography |
Spectroscopic Data (Predicted):
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¹H NMR (CDCl₃, 400 MHz):
-
Aromatic protons: δ 7.1-7.6 ppm (multiplets, 8H)
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Propyl group (-CH₂-CH₂-CH₃): δ 2.6 ppm (triplet, 2H), 1.6 ppm (sextet, 2H), 0.9 ppm (triplet, 3H)
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Methyl group (-CH₃): δ 2.4 ppm (singlet, 3H)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
Aromatic and Alkynyl carbons: δ 88-143 ppm (multiple signals)
-
Propyl group carbons: δ ~38, 24, 14 ppm
-
Methyl group carbon: δ ~21 ppm
-
-
IR (KBr):
-
C≡C stretch: ~2220 cm⁻¹
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Aromatic C-H stretch: ~3030 cm⁻¹
-
Aliphatic C-H stretch: ~2870-2960 cm⁻¹
-
Gas Chromatography-Mass Spectrometry (GC-MS):
In pyrolysis studies, 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene has been identified with a retention time of 9.340 minutes.[1]
Safety and Handling
-
1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene: May cause skin and eye irritation. It is advisable to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reagents: The reagents used in this synthesis, particularly the palladium catalyst, copper iodide, and organic solvents, should be handled with care. Always consult the Safety Data Sheet (SDS) for each chemical before use. Organic solvents are flammable and should be kept away from ignition sources.
Conclusion
The Sonogashira cross-coupling reaction provides a reliable and efficient pathway for the synthesis of 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene. This in-depth guide has outlined the core synthetic strategy, the underlying reaction mechanism, a detailed experimental protocol, and methods for purification and characterization. By following these guidelines, researchers can successfully synthesize this valuable compound for further investigation in materials science and as a versatile intermediate in organic synthesis.
References
-
Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters - ACS Publications. [Link]
-
One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling of sp Carbon and sp2 Carbon. Organic Chemistry Portal. [Link]
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Sonogashira coupling. Wikipedia. [Link]
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Tandem Sonogashira coupling: an efficient tool for the synthesis of diarylalkynes. National Library of Medicine. [Link]
-
One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling of sp Carbon and sp2 Carbon. Organic Letters - ACS Publications. [Link]
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Experimental Procedure - Sonogashira Coupling. Scribd. [Link]
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Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions - Supporting Information. ACS Publications. [Link]
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Copies of 1H, 13C, 19F NMR spectra. [Link]
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Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. MDPI. [Link]
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1-Ethyl-4-[2-(4-propylphenyl)ethynyl]benzene. PubChem. [Link]
-
1-METHYL-4-[2-(4-N-PROPYLPHENYL)ETHYNYL]BENZENE CAS184161-94-2. [Link]
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- 1. 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene | 184161-94-2 | Benchchem [benchchem.com]
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